Manganese hydroxide oxide

Catalog No.
S1505392
CAS No.
12025-99-9
M.F
H2Mn3O4
M. Wt
230.828 g/mol
Availability
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Manganese hydroxide oxide

CAS Number

12025-99-9

Product Name

Manganese hydroxide oxide

IUPAC Name

manganese(2+);oxygen(2-);dihydroxide

Molecular Formula

H2Mn3O4

Molecular Weight

230.828 g/mol

InChI

InChI=1S/3Mn.2H2O.2O/h;;;2*1H2;;/q3*+2;;;2*-2/p-2

InChI Key

ZIGCAHUFDDOFRE-UHFFFAOYSA-L

SMILES

[OH-].[OH-].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2]

Synonyms

manganese hydroxide oxide

Canonical SMILES

[OH-].[OH-].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2]

Manganese hydroxide oxide, often represented as manganese(II) hydroxide (Mn(OH)₂), is an inorganic compound that appears as a white solid. It is known to darken upon exposure to air due to oxidation, transitioning to manganese(III) oxide or manganese dioxide. The compound adopts a brucite-like structure, where manganese ions are coordinated with hydroxide ions, forming layers that contribute to its stability and chemical properties . This compound is poorly soluble in water, which influences its behavior in various

  • Formation: Manganese hydroxide is precipitated from manganese(II) salts when treated with sodium hydroxide:
    Mn2++2NaOHMn OH 2+2Na+\text{Mn}^{2+}+2\text{NaOH}\rightarrow \text{Mn OH }_2+2\text{Na}^+
  • Oxidation: In the presence of oxygen, manganese hydroxide can oxidize to manganese(III) oxyhydroxide:
    4Mn OH 2+O24MnOOH+2H2O4\text{Mn OH }_2+\text{O}_2\rightarrow 4\text{MnOOH}+2\text{H}_2\text{O}
  • Reactions with Acids: Manganese hydroxide dissolves in dilute acids, producing manganese ions:
    Mn OH 2+2H+Mn2++2H2O\text{Mn OH }_2+2\text{H}^+\rightarrow \text{Mn}^{2+}+2\text{H}_2\text{O}
  • Interaction with Hydrogen Peroxide: Under basic conditions, hydrogen peroxide can oxidize manganese(II) hydroxide to manganese dioxide:
    Mn OH 2+H2O2MnO2+2H2O\text{Mn OH }_2+\text{H}_2\text{O}_2\rightarrow \text{MnO}_2+2\text{H}_2\text{O}

These reactions illustrate the versatility of manganese hydroxide oxide in both acidic and basic environments, highlighting its role in redox chemistry.

Manganese plays a crucial role in biological systems, primarily as a cofactor for various enzymes involved in metabolism and antioxidant defense. Manganese hydroxide oxide may influence biological processes by participating in redox reactions or by serving as a source of manganese ions necessary for enzyme function. Its presence in biological systems can affect cellular processes such as oxidative stress response and metabolic pathways .

Manganese hydroxide oxide can be synthesized through several methods:

  • Precipitation Method: Mixing aqueous solutions of manganese(II) salts with sodium hydroxide leads to the precipitation of manganese hydroxide:
    • Reagents: Manganese sulfate or chloride and sodium hydroxide.
    • Procedure: Add sodium hydroxide solution slowly to the manganese salt solution while stirring until precipitation occurs.
  • Electrochemical Methods: Electrochemical reduction of higher oxidation state manganese compounds can yield manganese hydroxide under controlled conditions .
  • Hydrothermal Synthesis: This method involves heating a solution containing manganese salts under pressure, allowing for the formation of crystalline manganese hydroxide oxide.

These synthesis methods allow for control over particle size and morphology, which can be tailored for specific applications.

Manganese hydroxide oxide has various applications across multiple fields:

  • Catalysis: It is used as a catalyst in organic reactions due to its ability to facilitate electron transfer.
  • Environmental Remediation: Manganese compounds are employed in water treatment processes to remove contaminants through oxidation-reduction reactions.
  • Battery Technology: Manganese oxides are utilized in lithium-ion batteries as cathode materials due to their favorable electrochemical properties.
  • Pigments: Manganese compounds serve as pigments in ceramics and glass due to their vibrant colors.
  • Nutritional Supplement: Manganese is an essential trace element for human health, contributing to bone formation and metabolic functions.

Studies have shown that manganese hydroxide oxide interacts with various biological molecules and environmental factors:

  • Oxidative Stress: Manganese compounds can generate reactive oxygen species, influencing cellular oxidative stress levels.
  • Binding Studies: Research indicates that manganese ions can bind to proteins and enzymes, potentially altering their activity and stability .
  • Toxicity Assessments: Understanding the interactions between manganese compounds and biological systems is crucial for assessing potential toxicity, especially at elevated concentrations.

Several compounds share similarities with manganese hydroxide oxide, particularly within the transition metal group:

CompoundFormulaUnique Features
Manganese DioxideMnO₂Commonly used as an oxidizing agent; stable form.
Manganese OxyhydroxideMnOOHIntermediate product formed during oxidation; often exhibits different solubility properties.
Iron HydroxideFe(OH)₂Similar structure; iron's reactivity differs significantly from manganese's.
Cobalt HydroxideCo(OH)₂Exhibits different catalytic properties; used in batteries but less common than manganese compounds.

Manganese hydroxide oxide is unique due to its specific redox behavior and its role as a precursor for various higher oxidation states of manganese, which are critical for many industrial applications . Its ability to participate in both oxidation and reduction reactions makes it a versatile compound within this group of transition metals.

Manganese hydroxide oxide represents a class of transition metal oxyhydroxides that have garnered significant scientific attention due to their versatile chemical properties and wide-ranging applications. The mineral form of γ-MnOOH, known as manganite, was historically recognized in the early 19th century, with the name "manganite" first introduced by W. Haidinger in 1827. French mineralogists alternatively adopted F.S. Beudant's name "acerdèse" (from Greek ἀκερδής, meaning unprofitable), reflecting its limited utility for bleaching purposes compared to pyrolusite (MnO₂).

Historical records indicate that manganese minerals, including manganite, were used in prehistoric times as pigments by ancient human societies. Interestingly, archaeological evidence suggests that Neanderthals utilized manganite as a fire starter, as the mineral effectively lowers the combustion temperature of wood. This historical application represents one of the earliest practical uses of manganese compounds by hominids.

The unique structural diversity of manganese oxides arises from the element's ability to exist in multiple oxidation states, making it exceptionally versatile among transition metals. The ready interconversion between these oxidation states and the variety of structural arrangements possible have positioned manganese hydroxide oxide as a material of significant interest in contemporary materials science research.

Key Research Themes and Emerging Applications

Current research on manganese hydroxide oxide centers around several pivotal themes that highlight its technological significance. The material's inherent divergence in redox properties, morphology, crystalline structure, and surface nanoarchitectures has driven extensive investigation into its applications. Among the most prominent research directions are:

  • Energy storage applications: MnOOH has demonstrated exceptional promise as an electrode material for supercapacitors and rechargeable batteries, offering high specific capacitance, excellent cycling stability, and impressive energy density. The nanoscale dimensions of these materials enhance their electrochemical performance through increased surface area and shortened ion diffusion pathways.

  • Environmental remediation: The compound's high adsorption capacity for heavy metals and its catalytic activity toward organic pollutants make it valuable for water purification and soil decontamination technologies. Research in this area focuses on optimizing adsorption capacities and understanding the mechanisms of pollutant removal.

  • Catalysis: Manganese oxides possess typical berthollide structures containing labile lattice oxygen, making them exceptionally promising for selective oxidation reactions. Their catalytic properties stem from the capacity of manganese to form oxides with variable oxidation states and the oxygen storage capacity in the crystalline lattice.

  • Biomimetic applications: Recent discoveries have revealed that MnOOH nanomaterials exhibit enzyme-like activities that can be harnessed for sensing and biomedical applications, opening new frontiers in nanozyme research.

The breadth of these applications underscores the material's versatility and its potential to address pressing technological challenges in energy, environment, and health sectors.

Interdisciplinary Connections in Materials Science and Environmental Engineering

The study of manganese hydroxide oxide exemplifies the increasingly interdisciplinary nature of modern materials science. Research in this field connects diverse disciplines through:

  • Materials science and nanotechnology: The development of novel synthesis routes provides precise control over crystal structure, morphology, and surface properties at the nanoscale, enabling tailored materials for specific applications.

  • Environmental engineering: The application of MnOOH in water treatment, pollutant degradation, and heavy metal remediation addresses critical environmental challenges, with research focusing on optimization of performance parameters and understanding of removal mechanisms.

  • Energy technologies: The investigation of MnOOH as an electrode material for energy storage and as a catalyst for energy conversion processes contributes to sustainable energy solutions.

  • Biomedical sciences: The emerging understanding of the enzyme-mimetic properties of MnOOH opens new possibilities in biosensing and potentially in therapeutic applications.

This convergence of disciplines has accelerated innovation and deepened our understanding of structure-property relationships in manganese hydroxide oxide materials, driving their continued development and application.

Manganese hydroxide oxide can be synthesized through various methodologies, with hydrothermal and electrochemical approaches representing the most prominent synthetic routes [2] [5] [6]. Hydrothermal synthesis has emerged as a particularly effective method due to its ability to provide controlled nucleation, aggregation, and crystal growth under moderate temperature and pressure conditions [3]. The hydrothermal method typically operates at temperatures ranging from 130 to 220 degrees Celsius for durations of 10 to 16 hours, utilizing precursors such as manganese sulfate and potassium permanganate [6] [16] [43].

The fundamental mechanism of hydrothermal synthesis involves the controlled precipitation through closed system heating, where supersaturated solutions transform to saturated states [3]. This transformation process encompasses initial nucleation, particle aggregation, coalescence through Ostwald ripening, and subsequent crystal growth [3]. The direct oxidation of manganese ions by various oxidizing agents, including ammonium persulfate, potassium permanganate, and hydrogen peroxide, facilitates the formation of manganese hydroxide oxide structures [3] [5] [6].

Electrochemical synthesis represents an alternative approach that has gained significant attention for producing manganese hydroxide oxide films with controlled properties [4] [8]. The electrochemical growth process involves the oxidation of manganese in alkaline media, proceeding through multiple steps where manganese initially forms manganese hydroxide at lower applied potentials, which subsequently oxidizes to manganese hydroxide oxide at more positive potentials [4]. Multipotential electrodeposition under illumination has been demonstrated to produce nanostructured films with enhanced stability compared to conventional dark synthesis conditions [8].

Synthesis Parameters and Conditions

Synthesis MethodTemperature (°C)Duration (hours)PrecursorsOxidizing AgentReference
Hydrothermal13016Potassium permanganate, Hexamethylenetetramine- [16]
Hydrothermal13010Manganese sulfate, Ammonium persulfateAmmonium persulfate [6]
Hydrothermal140-22012-24Manganese sulfate, Potassium permanganatePotassium permanganate [43]
ElectrochemicalRoom temperatureVariableManganese chloride, Potassium nitrateElectrochemical oxidation [8]

The hydrothermal reduction route has proven particularly effective for controlled production of manganese hydroxide oxide nanostructures [14]. This approach involves the reduction of potassium permanganate with organic reducing agents under hydrothermal conditions, enabling precise control over particle size, morphology, and crystalline structure [14] [19]. The concentration of surfactants such as cetyltrimethylammonium bromide has been identified as a critical factor for nanorod formation, with concentrations above 0.2 molar being necessary for successful synthesis [18].

Crystal Phase Engineering (α-MnOOH vs. γ-MnOOH)

Manganese hydroxide oxide exists in multiple polymorphic forms, with alpha-manganese hydroxide oxide and gamma-manganese hydroxide oxide representing the most structurally and technologically significant phases [9] [13]. The crystal phase engineering of these polymorphs involves understanding their distinct structural arrangements and the conditions that favor the formation of specific phases [10] [12].

Gamma-manganese hydroxide oxide exhibits a structure similar to pyrolusite but contains all manganese in the trivalent oxidation state with half of the oxygen atoms replaced by hydroxyl anions [9]. The manganese octahedra in gamma-manganese hydroxide oxide are significantly distorted due to Jahn-Teller effects characteristic of manganese in the trivalent state [9]. This polymorph typically crystallizes in the monoclinic system with space group B21/d and lattice constants a=5.30 Å, b=5.27 Å, and c=5.30 Å [6].

Alpha-manganese hydroxide oxide, also known as groutite, is isostructural with ramsdellite but features all manganese in the trivalent state and half of the oxygen anions replaced by hydroxyl groups [9]. This polymorph is less common in nature but can be synthesized under specific conditions that favor its formation over the gamma phase [9]. The alpha phase generally exhibits different tunnel structures compared to the gamma phase, resulting in distinct physicochemical properties [12].

Comparative Crystal Structure Properties

Propertyα-MnOOHγ-MnOOHReference
Crystal SystemOrthorhombicMonoclinic [9]
Space GroupPnmaP21/c [9]
Manganese Oxidation State+3+3 [9]
Jahn-Teller DistortionPresentPronounced [9]
Structural FrameworkTunnel-basedLayer-tunnel hybrid [12]
Thermal StabilityHigherLower [9]

The formation of specific crystal phases depends on synthesis conditions including temperature, pH, oxidizing agent concentration, and reaction duration [10] [12]. Higher temperatures and longer reaction times generally favor the formation of more thermodynamically stable phases, while rapid crystallization conditions may yield metastable polymorphs [10]. The pH of the synthesis medium plays a crucial role in phase selection, with alkaline conditions typically favoring gamma-manganese hydroxide oxide formation [43].

The thermodynamic stability of different manganese hydroxide oxide phases varies significantly, with the gamma phase generally being more stable under ambient conditions [13]. However, the alpha phase may become thermodynamically favorable under specific high-pressure or high-temperature conditions [9]. Understanding these phase relationships is essential for targeted synthesis of desired polymorphs with specific properties [10].

Morphological Control: Nanorods, Nanowires, and Composite Architectures

The morphological control of manganese hydroxide oxide nanostructures represents a critical aspect of materials design, enabling the tailoring of surface area, aspect ratio, and dimensional characteristics for specific applications [6] [14] [15]. Nanorods and nanowires of manganese hydroxide oxide can be synthesized with remarkable precision using appropriately designed synthesis protocols [17] [18].

Manganese hydroxide oxide nanorods typically exhibit diameters ranging from 10 to 30 nanometers and lengths extending from 200 nanometers to several micrometers [6] [15] [18]. The formation of these one-dimensional structures is governed by anisotropic growth mechanisms that can be controlled through careful manipulation of synthesis parameters including temperature, pH, and surfactant concentration [15] [18]. The hydrothermal synthesis approach has proven particularly effective for producing uniform nanorods with controlled aspect ratios [6] [14].

The growth mechanism of branched manganese hydroxide oxide nanorods involves the formation of sword-like tips that serve as nucleation sites for secondary growth [15]. These branched structures exhibit specific angular relationships, with branching occurring at approximately 57 degrees or 123 degrees [15]. The formation of twin planes at the 123-degree interface and edge dislocations at the 57-degree interface contributes to the unique morphological characteristics of these materials [15].

Morphological Characteristics of Manganese Hydroxide Oxide Nanostructures

MorphologyDiameter (nm)Length (μm)Aspect RatioSynthesis MethodReference
Nanorods15-300.5-3.016-200Hydrothermal [6]
Nanowires10-150.2-2.013-200Hydrothermal [17]
Nanoneedles8-120.1-0.88-100Chemical precipitation [15]
Branched rods20-401.0-5.025-250Template-assisted [15]

Composite architectures incorporating manganese hydroxide oxide represent an advanced approach to materials design that combines the unique properties of manganese hydroxide oxide with complementary materials [21] [24] [25]. Three-dimensional reduced graphene oxide composites with manganese hydroxide oxide have demonstrated exceptional electrochemical performance due to synergistic effects between the conductive graphene matrix and the electroactive manganese hydroxide oxide phase [21].

The synthesis of manganese hydroxide oxide-carbon nanotube composites involves the growth of manganese hydroxide oxide nanostructures directly on carbon nanotube substrates [25]. This approach results in hierarchical architectures where the carbon nanotube network provides electronic conductivity while the manganese hydroxide oxide phase contributes pseudocapacitive behavior [25]. The interconnected porous structures in these composites enhance ion accessibility and improve electrochemical performance [25].

Ternary composite systems incorporating manganese hydroxide oxide, conductive polymers, and carbon materials have shown remarkable properties that exceed those of binary composites [25]. These systems benefit from multiple synergistic interactions, including enhanced electronic conductivity, improved structural stability, and increased surface area accessibility [25]. The polyaniline-manganese hydroxide oxide-buckypaper ternary composite represents a notable example of this approach, demonstrating specific capacitances exceeding 567 farads per gram [25].

Surface Chemistry and Oxygen Vacancy Dynamics

The surface chemistry of manganese hydroxide oxide is characterized by complex acid-base behavior and the presence of surface functional groups that significantly influence its reactivity and applications [29] [34]. The surface exhibits amphiprotic behavior with a point of zero charge typically occurring around pH 8.2, where the surface charge transitions from positive to negative with increasing pH [29] [34].

Surface complexation reactions play a crucial role in determining the interfacial properties of manganese hydroxide oxide [29]. The primary surface species include protonated manganese hydroxyl groups at low pH and deprotonated surface sites at high pH [29] [34]. Sodium ions have been observed to form specific surface complexes with manganese hydroxide oxide, particularly at pH values above the point of zero charge [29]. The equilibrium constants for these surface reactions have been determined through potentiometric titrations and electroacoustic measurements [29].

Oxygen vacancy dynamics in manganese hydroxide oxide represent a fundamental aspect of its electronic structure and catalytic behavior [32] [35] [39]. Oxygen vacancies serve as active sites for molecular oxygen adsorption and activation, playing critical roles in various catalytic processes [32] [39]. The concentration of oxygen vacancies can be controlled through synthesis conditions and post-treatment procedures, enabling the tuning of material properties [32] [35].

The formation of oxygen vacancies in manganese hydroxide oxide is energetically favorable under certain conditions, with formation energies typically ranging from 3.0 to 3.5 electron volts [35] [36]. These defects introduce electronic states within the band gap, significantly altering the electronic structure and conductivity of the material [35]. Moderate concentrations of oxygen vacancies have been shown to reduce the band gap and increase the Fermi level, enhancing electrical conductivity [35].

Surface Chemical Properties and Oxygen Vacancy Characteristics

PropertyValueConditionsReference
Point of Zero ChargepH 8.225°C, 0.1 M electrolyte [29]
Surface Complexation log K-8.20Intrinsic constant [29]
Oxygen Vacancy Formation Energy3.0-3.5 eVDFT calculations [35]
Electronic Band Gap Reduction0.2-0.8 eVWith oxygen vacancies [35]
Water Adsorption Energy-45 to -69 kJ/molMonolayer coverage [31]

The dynamics of oxygen vacancy formation and migration in manganese hydroxide oxide are influenced by temperature, oxygen partial pressure, and the presence of water vapor [30] [33]. Theoretical studies using density functional theory have revealed that oxygen vacancies preferentially form at specific crystallographic sites and can migrate through the lattice under appropriate conditions [30]. The activation barriers for oxygen vacancy migration are typically in the range of 1.5 to 2.5 electron volts [30].

Surface oxygen vacancy concentrations can be experimentally controlled through various approaches including thermal treatment in reducing atmospheres, mechanical activation through ball milling, and chemical reduction using appropriate reducing agents [32] [33]. Ball milling of naturally occurring manganese hydroxide oxide ores has been demonstrated to create surface defects that significantly enhance catalytic activity [33]. The formation of oxygen vacancies through these treatments results in structural distortion at the surface, providing catalytically active sites for various reactions [33].

Activation Mechanisms of Peroxides (Peroxymonosulfate and Peroxydisulfate)

Manganese hydroxide oxide demonstrates exceptional catalytic activity in activating both peroxymonosulfate and peroxydisulfate through multiple mechanistic pathways. The activation mechanisms fundamentally depend on the surface chemistry and structural characteristics of the manganese species present [1] [2].

Peroxymonosulfate Activation Mechanisms

The activation of peroxymonosulfate by manganese hydroxide oxide occurs through a complex multi-step process involving surface-mediated electron transfer. The primary mechanism involves the interaction between manganese ions in different oxidation states and the peroxymonosulfate anion. Surface hydroxylated manganese(III) and manganese(II) sites serve as electron donors, facilitating the generation of sulfate radicals and hydroxyl radicals [1] [3].

The mechanistic pathway can be described through the following key steps:

  • Initial adsorption of peroxymonosulfate onto the catalyst surface
  • Electron transfer from surface manganese species to peroxymonosulfate
  • Generation of reactive oxygen species through bond cleavage
  • Regeneration of active sites through redox cycling

Peroxydisulfate Activation Mechanisms

Peroxydisulfate activation by manganese hydroxide oxide follows a distinctly different pathway compared to peroxymonosulfate. The activation mechanism primarily involves the formation of metastable manganese intermediates and subsequent singlet oxygen generation. This process occurs through direct oxidation or recombination of superoxide ions derived from the manganese-peroxydisulfate interaction [2] [4].

The mechanistic complexity arises from the structural properties of different manganese oxide phases. One-dimensional manganese dioxide phases, particularly β-manganese dioxide, exhibit the highest catalytic activity for peroxydisulfate activation, with phenol degradation rates reaching 0.044 min⁻¹ over 180 minutes [4].

Electron Transfer Mechanisms

Recent investigations have revealed that iron-doped manganese oxide systems operate through direct electron-transfer-based mechanisms rather than conventional reactive oxygen species generation. This pathway involves the formation of galvanic oxidation processes where electron shuttling between adsorbed substrates and complexed peroxides occurs without the intermediate formation of free radicals [5].

Radical vs. Non-Radical Pathways in Pollutant Degradation

The degradation of organic pollutants by manganese hydroxide oxide activated peroxide systems occurs through both radical and non-radical pathways, with the dominant mechanism determined by the specific manganese oxide phase and reaction conditions [1] [6].

Radical Pathways

Radical pathways involve the generation of highly reactive species including sulfate radicals (SO₄- ⁻), hydroxyl radicals (- OH), and superoxide radicals (O₂- ⁻). These species possess high oxidation potentials ranging from 1.9-2.7 V for hydroxyl radicals to 2.5-3.1 V for sulfate radicals, enabling effective degradation of recalcitrant organic contaminants [6] [3].

The contribution of different radical species varies significantly depending on the catalyst system. For α-manganese dioxide activated peroxymonosulfate systems, the relative contribution follows the order: ¹O₂ > O₂- ⁻ > SO₄- ⁻ > - OH, indicating that non-radical pathways dominate despite the presence of multiple radical species [7].

Non-Radical Pathways

Non-radical pathways primarily involve singlet oxygen (¹O₂) generation and surface-activated complex formation. Singlet oxygen, with an oxidation potential of 2.2 V, provides selective oxidation capability while maintaining high reactivity toward organic substrates [2] [4].

The formation of singlet oxygen occurs through multiple mechanisms:

  • Direct decomposition of peroxymonosulfate
  • Recombination of superoxide radicals
  • Direct oxidation of molecular oxygen by surface-bound manganese species

Mechanistic Selectivity

The selectivity between radical and non-radical pathways can be controlled through catalyst design and reaction conditions. Manganese(III) oxide systems predominantly follow radical pathways with activation energies as low as 11.4 kJ/mol for phenol degradation, while manganese(III,IV) mixed oxide systems favor non-radical pathways through singlet oxygen generation [8] [3].

Structural Influence on Catalytic Efficiency: Facet-Dependent Reactivity

The catalytic efficiency of manganese hydroxide oxide systems is intrinsically linked to their structural characteristics, particularly the exposed crystal facets and surface arrangement of manganese and oxygen ions [9] [10].

Crystal Structure Effects

Different manganese oxide phases exhibit distinct catalytic behaviors due to their unique crystal structures. The tunnel structure in α-manganese dioxide, composed of (2×2) and (1×1) tunnels, provides optimal accessibility for peroxide activation, while the (1×1) tunnels in β-manganese dioxide offer the highest activity for peroxydisulfate activation [2] [4].

The surface area and pore structure significantly influence catalytic performance. γ-manganese dioxide demonstrates the highest surface area (87.4 m²/g) among crystalline phases, contributing to its superior performance in peroxymonosulfate activation systems [11].

Facet-Dependent Mechanisms

Specific crystal facets determine the reaction mechanisms and catalytic behavior. Rod-like manganese(III) oxide with exposed (220) and (400) facets follows the Langmuir-Hinshelwood mechanism, while particle-like manganese(III) oxide with exposed (222) facets operates through the Mars-van-Krevelen mechanism [9] [10].

The facet-dependent reactivity manifests in distinct poisoning resistance characteristics. The (222) facets show minimal water poisoning effects, while (220) and (400) facets experience significant deactivation in the presence of water vapor due to hydroxyl group formation and inhibited oxygen adsorption [9].

Structural Disorder Effects

Amorphous manganese oxide systems exhibit enhanced catalytic activity compared to their crystalline counterparts due to structural disorder. This disorder creates additional active sites and facilitates electron transfer processes, resulting in improved low-temperature reducibility and abundant surface oxygen species [12] [13].

Comparative Studies with Manganese Oxides (Manganese Dioxide, Manganese(III,IV) Oxide)

Comprehensive comparative studies reveal significant differences in catalytic performance between various manganese oxide phases when applied to advanced oxidation processes [8] [14].

Performance Ranking

The catalytic activity for peroxymonosulfate activation follows the order: Mn₂O₃ > MnO > Mn₃O₄ > MnO₂. Manganese(III) oxide achieves complete phenol removal within 60 minutes under standard conditions (25 mg/L phenol, 0.4 g/L catalyst, 2 g/L peroxymonosulfate, 25°C), demonstrating superior performance compared to other manganese oxide phases [8].

Oxidation State Influence

The oxidation state of manganese significantly affects catalytic activity. Manganese(III) species exhibit the highest catalytic activity due to their optimal position in the redox cycle, facilitating efficient electron transfer with peroxide species. The presence of mixed valence states in manganese(III,IV) oxide provides moderate activity through combined radical and non-radical mechanisms [8] [14].

Structural Characteristics Comparison

Different manganese oxide phases exhibit distinct structural characteristics that influence their catalytic behavior:

  • Manganese Dioxide: High surface area (29.9-87.4 m²/g) with tunnel structures facilitating peroxide access
  • Manganese(III) Oxide: Bixbyite structure with high manganese(III) content enabling efficient radical generation
  • Manganese(III,IV) Oxide: Spinel structure with mixed valence states supporting both radical and non-radical pathways

Regeneration and Stability

The long-term stability and regeneration capability vary significantly among manganese oxide phases. Manganese(III) oxide demonstrates excellent regeneration capability with complete activity recovery after heat treatment, while manganese dioxide phases show good stability over multiple reaction cycles [8] [7].

Activation Energy Comparison

The activation energies for pollutant degradation vary substantially among different manganese oxide phases. Manganese(III) oxide exhibits the lowest activation energy (11.4 kJ/mol) for phenol degradation, indicating facile reaction kinetics, while other phases require higher activation energies reflecting their reduced catalytic efficiency [8].

Other CAS

12025-99-9

Dates

Last modified: 07-17-2023

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